Methylamino-PEG1-t-butyl ester
Overview
Description
Methylamino-PEG1-t-butyl ester is a PEG derivative containing a methylamine group and a t-butyl ester1. The hydrophilic PEG spacer increases solubility in aqueous media1. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc1. The t-butyl protected carboxyl group can be deprotected under acidic conditions1.
Synthesis Analysis
Methylamino-PEG1-t-butyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs2. For research use only2.
Molecular Structure Analysis
The molecular formula of Methylamino-PEG1-t-butyl ester is C10H21NO313. The molecular weight is 203.3 g/mol13.
Chemical Reactions Analysis
The methylamine group in Methylamino-PEG1-t-butyl ester is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc1. The t-butyl protected carboxyl group can be deprotected under acidic conditions1.
Physical And Chemical Properties Analysis
The molecular formula of Methylamino-PEG1-t-butyl ester is C10H21NO313. The molecular weight is 203.3 g/mol13.
Scientific Research Applications
Organic Chemistry
“Methylamino-PEG1-t-butyl ester” seems to be used in the field of organic chemistry .
Application
It is involved in the functionalisation of esters via 1,3-chelation using NaOtBu . This process is important for mechanistic investigations and synthetic applications .
Method of Application
The method involves both 1,3-chelation and the formation of a tetrahedral intermediate . NMR and real-time IR spectroscopies and deuterium-labeling experiments were used for the mechanistic investigation .
Results or Outcomes
The results of the study confirmed the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . .
Proteomics Research
“Methylamino-PEG1-t-butyl ester” is used in the field of proteomics research .
Application
It is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Results or Outcomes
The outcomes of using “Methylamino-PEG1-t-butyl ester” in proteomics research can also vary widely. It can contribute to the understanding of protein structures and functions, which is crucial in many areas of biological research .
Drug Delivery
“Methylamino-PEG1-t-butyl ester” is also used in the field of drug delivery .
Application
It is a PEG derivative containing a methylamine group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .
Method of Application
The t-butyl protected carboxyl group can be deprotected under acidic conditions . This property makes it useful in drug delivery systems, where it can be used to control the release of a drug .
Results or Outcomes
The use of “Methylamino-PEG1-t-butyl ester” in drug delivery systems can improve the effectiveness of drug delivery, by increasing the solubility of the drug and controlling its release .
Synthetic Organic Chemistry
“Methylamino-PEG1-t-butyl ester” is used in the field of synthetic organic chemistry .
Application
Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
Method of Application
The method involves using flow microreactor systems . This allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Results or Outcomes
The use of “Methylamino-PEG1-t-butyl ester” in synthetic organic chemistry can contribute to the development of new synthetic methods and the synthesis of complex organic compounds .
Safety And Hazards
Future Directions
Methylamino-PEG1-t-butyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs2. This suggests that it could play a significant role in the development of targeted therapy drugs2.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.
properties
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFGXPFIPPZYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG1-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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